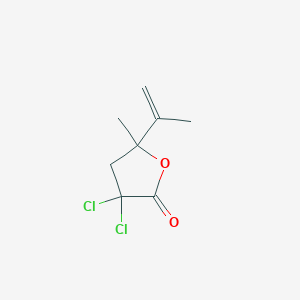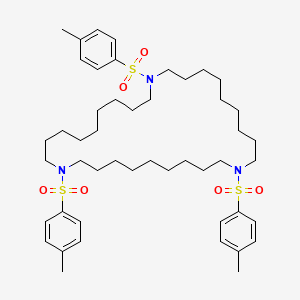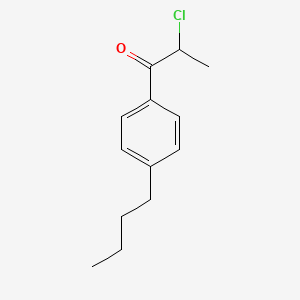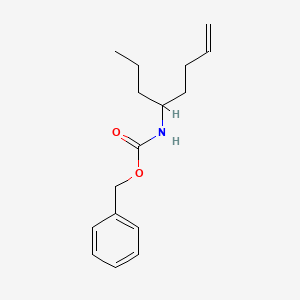
5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a hexyl group and a methylsulfanyl group attached to the furan ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one typically involves the reaction of hexyl bromide with 3-(methylsulfanyl)furan-2(5H)-one under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Halogenated furans and other substituted derivatives.
Applications De Recherche Scientifique
5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexylfuran-2(5H)-one: Lacks the methylsulfanyl group, leading to different chemical and biological properties.
3-(Methylsulfanyl)furan-2(5H)-one: Lacks the hexyl group, affecting its hydrophobicity and reactivity.
5-Hexyl-3-(methylsulfanyl)thiophene: Contains a sulfur atom in place of the oxygen in the furan ring, resulting in different electronic properties.
Uniqueness
5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one’s combination of a hexyl group and a methylsulfanyl group on the furan ring makes it unique. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
88319-99-7 |
|---|---|
Formule moléculaire |
C11H18O2S |
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
2-hexyl-4-methylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C11H18O2S/c1-3-4-5-6-7-9-8-10(14-2)11(12)13-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
IUSJZRIFJCFCTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C=C(C(=O)O1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)



![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)

